m-PEG3-Azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

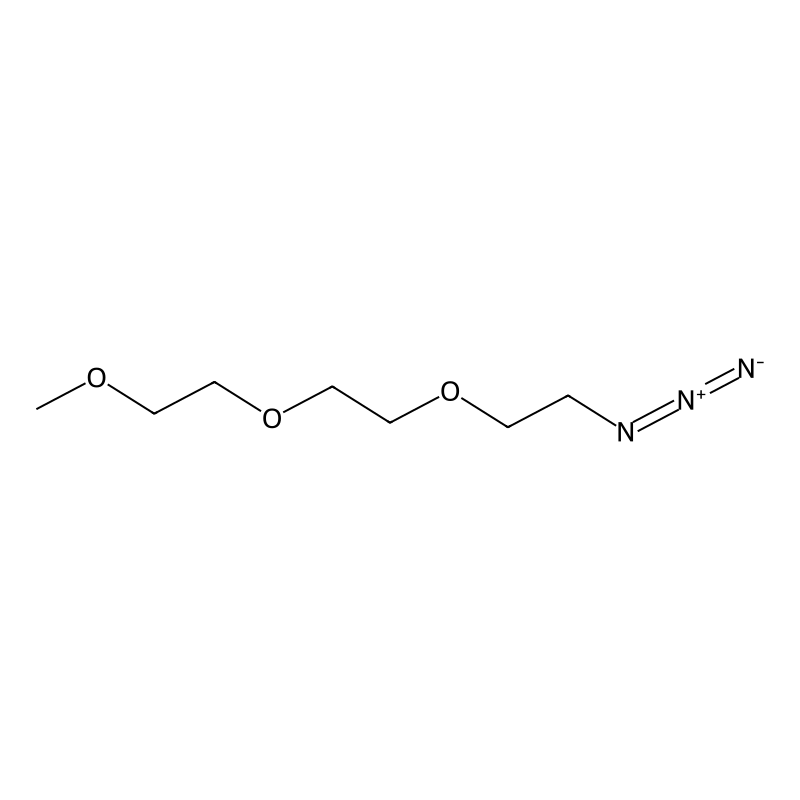

m-PEG3-Azide is a polyethylene glycol derivative featuring an azide functional group. It is characterized by its ability to participate in click chemistry, specifically reacting with alkyne groups to form stable triazole linkages. This compound is soluble in water and polar organic solvents, making it versatile for various biochemical applications. The molecular formula of m-PEG3-Azide is C₆H₁₂N₄O₃, with a molecular weight of approximately 174.18 g/mol .

M-PEG3-N3 itself does not have a specific mechanism of action. Its primary function is to serve as a linker molecule in bioconjugation reactions. The azide group facilitates the conjugation with target molecules via CuAAC, allowing researchers to create new bioconjugates with tailored properties.

For example, M-PEG3-N3 can be conjugated to an antibody to improve its water solubility and reduce its immunogenicity, making it more effective for therapeutic applications [].

Bioconjugation

The presence of an azide group suggests 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane could be a useful reagent in click chemistry []. Click chemistry is a powerful tool in bioconjugation, allowing researchers to link molecules together specifically and efficiently. The azide group can react with an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage []. This linkage can be used to attach biomolecules like peptides, antibodies, or fluorophores to other molecules of interest for various applications in biology and medicine [].

Linker molecule

The molecule's structure also suggests it could function as a linker molecule due to the presence of the two ether groups. Linker molecules are used to connect various entities in a controlled manner. The ether groups might provide flexibility and stability to the linker while the azide group offers a reactive site for further conjugation.

The primary chemical reaction involving m-PEG3-Azide is the click reaction with alkynes, which leads to the formation of 1,2,3-triazoles. This reaction can occur under mild conditions and often does not require catalysts, although copper(I) catalysis can enhance the reaction rate. The azide group can also undergo reduction to form amines, providing additional functionalization options .

m-PEG3-Azide exhibits low toxicity and high biocompatibility, making it suitable for biological applications such as drug delivery and bioconjugation. The stable triazole bonds formed during click reactions are physiologically stable, allowing for prolonged circulation times of conjugated drugs in vivo. This compound has been used to modify proteins and peptides, enhancing their solubility and stability .

The synthesis of m-PEG3-Azide typically involves the following steps:

- Starting Materials: Begin with a suitable polyethylene glycol precursor.

- Azidation: Introduce the azide group through nucleophilic substitution reactions using sodium azide or similar reagents.

- Purification: Purify the product using techniques such as precipitation or chromatography to obtain high-purity m-PEG3-Azide.

Alternative methods may involve direct coupling reactions or modifications of existing PEG derivatives .

m-PEG3-Azide has a wide range of applications, including:

- Bioconjugation: Used to attach drugs or biomolecules to proteins or other macromolecules.

- Drug Delivery: Enhances the solubility and bioavailability of therapeutic agents.

- Diagnostics: Facilitates the development of biosensors and imaging agents through specific labeling.

- Material Science: Employed in the modification of surfaces for improved biocompatibility .

Interaction studies involving m-PEG3-Azide focus on its reactivity with various alkynes and other azides. The efficiency of these reactions is critical for applications in drug development and bioconjugation. Studies have shown that m-PEG3-Azide can effectively form stable triazole linkages with a variety of alkyne-containing compounds, demonstrating its utility in creating complex biomolecular architectures .

Several compounds share structural similarities with m-PEG3-Azide, particularly in their use as linkers in click chemistry. Below is a comparison highlighting their unique features:

Each of these compounds offers unique advantages depending on the specific application and desired properties in bioconjugation and drug delivery.

The compound m-PEG3-Azide, with its molecular formula C₇H₁₅N₃O₃ and molecular weight of 189.2 Da, represents a versatile polyethylene glycol derivative bearing an azide functional group that enables participation in various click chemistry reactions [1] [2]. This tri-ethylene glycol azide compound serves as an essential building block for bioconjugation, polymer synthesis, and materials science applications through its ability to undergo highly efficient cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Mechanisms and Pathways

The copper-catalyzed azide-alkyne cycloaddition mechanism involving m-PEG3-Azide proceeds through a well-established catalytic cycle that begins with the formation of a copper-acetylide complex [3] [4]. The initial coordination of Cu(I) to a terminal alkyne dramatically reduces the alkyne's pKa from approximately 25 to 7, facilitating deprotonation under mild basic conditions [4] [5]. This coordination step is exothermic in aqueous environments by 11.7 kcal/mol, supporting the experimental observation that CuAAC reactions proceed more rapidly in water-containing systems [6].

The mechanistic pathway involves multiple reversible steps featuring coordination complexes of copper(I) acetylides of varying nuclearity [3]. Recent computational studies using density functional theory have confirmed that the cycloaddition occurs through a concerted mechanism rather than the previously proposed stepwise process [4]. The reaction proceeds via formation of a dinuclear copper-acetylide intermediate, where m-PEG3-Azide coordinates to the copper center, followed by cycloaddition to form a six-membered metallacycle [4] [7].

The regioselectivity of the CuAAC reaction is governed by the favorable interaction between the most electrophilic and nucleophilic centers of the reactants [8]. Analysis of local electrophilicity and nucleophilicity indices reveals that the terminal nitrogen of m-PEG3-Azide acts as the most nucleophilic center, while the copper-coordinated alkyne carbon serves as the electrophilic partner, ensuring exclusive formation of 1,4-disubstituted triazoles [8].

Catalytic Systems and Optimization

The optimization of CuAAC reactions with m-PEG3-Azide has led to the development of numerous catalytic systems tailored for specific applications [9] [10]. The classical CuSO₄/sodium ascorbate system remains widely used, providing copper loadings of 0.1-1.0 equivalents with reaction rates suitable for most synthetic applications [9]. However, this system suffers from copper contamination issues and potential oxidative damage to sensitive substrates [9].

Advanced ligand systems have been developed to address these limitations. The Cu(MeCN)₄OTf/TBTA system enables significant reduction in copper loading to 0.01-0.1 equivalents while maintaining high catalytic activity [10]. The tris(triazolyl)amine-based ligands (TBTA, THPTA) provide enhanced stability to the Cu(I) species and improve biocompatibility [6]. For bioconjugation applications involving m-PEG3-Azide, the Cu(OAc)₂/THPTA/sodium ascorbate system offers optimal performance with copper loadings as low as 0.001-0.01 equivalents [10].

N-heterocyclic carbene (NHC) copper complexes represent state-of-the-art catalysts for m-PEG3-Azide reactions, providing exceptional stability and activity with catalyst loadings of 0.001-0.01 equivalents [11]. These systems enable base-free reaction conditions and demonstrate remarkable tolerance to air and moisture. The dinuclear copper complexes bearing functionalized NHC ligands show particularly high catalytic activity, with effective energy barriers of approximately 23.8 kcal/mol for the cycloaddition step [11].

Reaction Conditions and Kinetics

The kinetics of CuAAC reactions involving m-PEG3-Azide are influenced by multiple factors including catalyst loading, ligand selection, solvent system, and temperature [9] [10]. Second-order rate constants typically range from 10² to 10⁴ M⁻¹s⁻¹ depending on the specific alkyne partner and reaction conditions [12]. Terminal alkynes such as phenylacetylene exhibit rate constants of 10² to 10³ M⁻¹s⁻¹ when reacting with m-PEG3-Azide under standard CuAAC conditions [12].

Ynamine derivatives show enhanced reactivity with m-PEG3-Azide, achieving rate constants of 500-2000 M⁻¹s⁻¹ due to increased nucleophilicity of the alkyne component [10]. The reaction typically proceeds to completion within 10 minutes to 2 hours at room temperature, though elevated temperatures of 40-80°C may be employed to accelerate sluggish reactions [10].

Buffer composition significantly impacts reaction kinetics. The addition of organic cosolvents generally decreases reaction efficiency, particularly for water-soluble azides like m-PEG3-Azide [10]. Optimal conditions often involve aqueous buffers with minimal organic cosolvent content. The presence of MgCl₂ at concentrations of 10-20 mM can enhance conversion rates, particularly in unbuffered aqueous systems [10].

Temperature effects follow Arrhenius behavior, with rate enhancements observed upon heating. However, the mild nature of CuAAC allows most reactions to proceed efficiently at room temperature, making the process compatible with temperature-sensitive substrates commonly encountered in polymer and bioconjugation applications [9].

Applications in Polymer Chemistry

The application of m-PEG3-Azide in polymer chemistry through CuAAC has revolutionized the synthesis of complex macromolecular architectures [13] [14]. Star polymer synthesis represents a particularly important application, where m-PEG3-Azide derivatives serve as arms connected to multifunctional alkyne cores [15] [16]. Three-arm and four-arm star polymers have been successfully synthesized using trifunctional and tetrafunctional propiolate ester cores with azide-terminated PEG chains [15].

The controlled polymerization techniques, particularly atom transfer radical polymerization (ATRP), enable the preparation of well-defined azide-functionalized polymers that can be subsequently modified through CuAAC with alkyne-terminated PEG derivatives [13]. This approach provides access to block copolymers, graft copolymers, and complex network structures with precisely controlled molecular weights and narrow polydispersity indices [13].

Linear-dendritic block copolymers incorporating m-PEG3-Azide have been synthesized through iterative azide-alkyne cycloaddition and azide substitution sequences [14]. This tandem approach allows growth of dendritic blocks from PEG backbones up to the fifth generation with yields exceeding 90% per step. The resulting copolymers exhibit tunable solubility and charge properties suitable for drug delivery applications [14].

Cross-linking applications utilize m-PEG3-Azide as a network-forming agent in hydrogel synthesis [17]. The biocompatible nature of the PEG backbone combined with the efficiency of CuAAC enables formation of hydrogels with controlled mechanical properties and degradation characteristics. These materials find applications in tissue engineering, drug delivery, and regenerative medicine [17].

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Copper-Free Click Chemistry Principles

Strain-promoted alkyne-azide cycloaddition represents a transformative advancement in click chemistry, eliminating the need for copper catalysts while maintaining high efficiency and selectivity [18] [19]. The reaction exploits the high ring strain of cyclic alkynes, particularly cyclooctynes, to facilitate [3+2] cycloaddition with m-PEG3-Azide under ambient conditions [18]. The driving force derives from the enthalpy release associated with relieving ring strain, which provides more than 188 kJ/mol of energy to drive triazole formation [18].

The fundamental principle underlying SPAAC involves the distortion of the alkyne from its linear geometry within the strained ring system [20] [21]. This geometric constraint lowers the activation energy for cycloaddition by reducing the energy required to achieve the transition state geometry [19]. Density functional theory calculations demonstrate that the lower energy barrier for strain-promoted reactions stems from decreased distortion energy compared to unstrained alkyne systems [21].

The bioorthogonal nature of SPAAC makes it particularly valuable for applications involving m-PEG3-Azide in biological systems [22] [23]. Both azide and cyclooctyne functional groups exhibit remarkable inertness toward biological nucleophiles, electrophiles, and other reactive species commonly found in cellular environments [23]. This selectivity enables chemical modifications to proceed in complex biological matrices without interference from endogenous functionalities [24].

Reaction Kinetics and Thermodynamics

The kinetics of SPAAC reactions with m-PEG3-Azide vary significantly depending on the cyclooctyne structure and reaction conditions [19] [20]. First-generation cyclooctynes exhibit relatively slow reaction rates with rate constants of approximately 0.0024 M⁻¹s⁻¹ [19]. However, structural modifications to increase strain and electronic activation have led to dramatic rate enhancements [19] [20].

Dibenzocyclooctyne (DIBO) derivatives show substantially improved kinetics with rate constants of 0.057 M⁻¹s⁻¹, representing a 24-fold increase over simple cyclooctynes [19]. The incorporation of electron-withdrawing fluorine substituents at propargylic positions, as in difluorinated cyclooctyne (DIFO), further enhances reactivity [19]. Biarylazacyclooctynone (BARAC) represents one of the most reactive cyclooctynes, achieving rate constants of 0.96 M⁻¹s⁻¹ when reacting with azides [19].

Recent developments have produced bicyclo[6.1.0]non-4-yne (BCN) derivatives that exhibit exceptional reactivity with m-PEG3-Azide, reaching rate constants of 2.0-2.9 M⁻¹s⁻¹ [20]. This represents the fastest SPAAC rates reported for aliphatic cyclooctynes, approaching the practical limits for bioorthogonal applications [20]. The enhanced reactivity results from optimal balance between ring strain and electronic effects [20].

Thermodynamic analyses reveal that SPAAC reactions are highly exothermic, with reaction enthalpies exceeding -188 kJ/mol [18]. The large negative enthalpy change ensures thermodynamic favorability even at low concentrations typical of biological applications. The entropy of activation is generally less favorable than for CuAAC due to the conformational constraints imposed by the cyclooctyne ring [18].

Bioorthogonal Applications

The bioorthogonal properties of SPAAC have enabled unprecedented applications of m-PEG3-Azide in living systems [19] [22]. Cell surface glycan labeling represents one of the most successful applications, where metabolically incorporated azidosugars react with cyclooctyne probes to enable real-time visualization of glycoconjugate biosynthesis [19]. The mild reaction conditions and absence of cytotoxic catalysts permit long-term studies in living cells and organisms [19].

Protein labeling applications utilize m-PEG3-Azide derivatives for site-specific modification of recombinant proteins containing non-natural amino acids [22]. The orthogonality of the azide-cyclooctyne reaction pair enables selective modification in the presence of native protein functionalities. This approach has facilitated studies of protein trafficking, protein-protein interactions, and enzyme mechanisms in complex biological environments [22].

Drug delivery applications exploit the biocompatible nature of SPAAC to construct targeted therapeutic conjugates [22]. Antibody-drug conjugates (ADCs) prepared using m-PEG3-Azide linkers demonstrate improved pharmacokinetic properties and reduced off-target toxicity compared to conventional conjugation methods [22]. The stable triazole linkage formed through SPAAC provides excellent serum stability while maintaining drug potency [22].

In vivo imaging applications have been demonstrated in various model organisms including zebrafish, mice, and Caenorhabditis elegans [19] [25]. The non-toxic nature of SPAAC reagents enables visualization of biological processes in real-time without perturbing normal cellular functions. These studies have provided new insights into glycan metabolism, lipid biosynthesis, and protein dynamics in living systems [19] [25].

Cyclooctyne Reactants in SPAAC

The development of cyclooctyne reactants for SPAAC with m-PEG3-Azide has focused on optimizing the balance between reactivity, stability, and biocompatibility [20] [26]. First-generation cyclooctynes suffered from limited reactivity and poor aqueous solubility, restricting their utility in biological applications [19]. Systematic structural modifications have addressed these limitations while maintaining the essential bioorthogonal properties [20].

Dibenzocyclooctyne (DIBO) incorporates fused benzene rings to increase ring strain while improving water solubility through appropriate functionalization [19]. The DIBO scaffold serves as a platform for further modifications, including the introduction of fluorescent labels, affinity tags, and targeting moieties [19]. Variants such as BARAC (biarylazacyclooctynone) incorporate additional strain through amide linkages, resulting in enhanced reactivity [19].

Bicyclo[6.1.0]non-4-yne (BCN) represents a structurally distinct approach that achieves high reactivity through a different strain-inducing mechanism [20]. The bicyclic structure provides excellent stability while maintaining rapid kinetics with azides. BCN derivatives demonstrate particular utility in applications requiring fast reaction rates, such as real-time imaging [20].

Electron-deficient cyclooctynes have emerged as particularly effective partners for m-PEG3-Azide [20]. The introduction of electron-withdrawing substituents enhances the electrophilic character of the alkyne, facilitating reaction with the nucleophilic azide. This electronic activation can provide rate enhancements of several orders of magnitude compared to unactivated cyclooctynes [20].

Recent innovations include photocaged cyclooctynes that enable temporal control over SPAAC reactions [19]. Light-induced uncaging reveals the reactive cyclooctyne, allowing precise timing of bioconjugation events. This approach has proven valuable for studying dynamic biological processes where spatial and temporal control is essential [19].

Formation and Characterization of Triazole Products

The triazole products formed from click chemistry reactions of m-PEG3-Azide exhibit characteristic structural and spectroscopic features that enable straightforward identification and characterization [27] [28]. The 1,2,3-triazole ring formed through CuAAC reactions displays distinctive ¹H NMR signals, with the triazole C-H proton appearing as a singlet between 7.70-8.20 ppm [27] [28]. The methylene protons adjacent to the triazole nitrogen (N-CH₂) resonate in the range of 4.50-5.60 ppm, providing clear evidence of successful cycloaddition [27] [28].

¹³C NMR spectroscopy provides additional structural confirmation through characteristic chemical shifts of the triazole carbon atoms [27]. The C-4 carbon of 1,4-disubstituted triazoles typically appears around 125 ppm, while the C-5 carbon resonates near 149 ppm [27]. These values are diagnostic for the triazole ring system and enable distinction between regioisomers when present [27].

Infrared spectroscopy reveals characteristic absorption bands that confirm triazole formation [27]. The C=N stretching vibration of the triazole ring appears between 1610-1620 cm⁻¹, while N-H stretching occurs at 3300-3400 cm⁻¹ when present [27]. The disappearance of the azide stretch at 2100 cm⁻¹ and the alkyne C≡C stretch provides additional evidence of complete reaction [27].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of triazole-containing compounds [27]. The molecular ion peak typically appears at m/z corresponding to the expected molecular weight plus one (M+H⁺), with characteristic fragmentation involving loss of the triazole substituents [27].

X-ray crystallography, when suitable crystals can be obtained, provides absolute structural confirmation including bond lengths, bond angles, and three-dimensional arrangement [27]. Triazole rings exhibit planar geometry with C-N bond lengths of approximately 1.32-1.35 Å, consistent with aromatic character [27].

Comparative Analysis of Click Chemistry Approaches

The comparative analysis of CuAAC and SPAAC reactions with m-PEG3-Azide reveals complementary strengths and limitations that dictate their respective applications [29] [12]. CuAAC reactions exhibit superior kinetics with rate constants typically 100-1000 fold higher than SPAAC, enabling rapid reaction completion under mild conditions [29] [12]. However, the requirement for copper catalysts introduces biocompatibility concerns that limit applications in living systems [29].

SPAAC reactions offer excellent biocompatibility due to the absence of metal catalysts, making them ideal for in vivo applications [29] [12]. The reaction proceeds under physiological conditions without generating toxic byproducts, enabling use in sensitive biological contexts [29]. However, the slower kinetics require longer reaction times and may necessitate higher concentrations of reactants [29].

Regioselectivity represents a key differentiating feature between the two approaches [29]. CuAAC reactions with m-PEG3-Azide produce exclusively 1,4-disubstituted triazoles with complete regiocontrol [8]. SPAAC reactions may yield mixtures of 1,4- and 1,5-regioisomers depending on the cyclooctyne structure and reaction conditions, though 1,4-selectivity often predominates [29].

The stability of click handles varies significantly between the two systems [29]. CuAAC conditions can degrade certain cyclooctyne partners, limiting the use of orthogonal click chemistry sequences [29]. Conversely, SPAAC conditions are generally compatible with a wider range of functional groups, enabling more complex synthetic strategies [29].

Economic considerations favor CuAAC for large-scale synthetic applications due to the lower cost of copper catalysts compared to specialized cyclooctynes [29]. SPAAC reagents, particularly advanced cyclooctynes like BARAC and BCN, require more complex synthesis and purification procedures [29].

Regioselectivity and Stereoselectivity Considerations

The regioselectivity of click chemistry reactions involving m-PEG3-Azide is governed by the electronic and steric properties of the reaction partners [30] [8]. CuAAC reactions exhibit exceptional regioselectivity, producing exclusively 1,4-disubstituted triazoles through copper-mediated templating effects [8]. The dinuclear copper catalyst coordinates both the alkyne and azide in a specific geometry that enforces 1,4-selectivity [8].

Computational analysis using density functional theory has elucidated the origin of this regioselectivity through examination of local electrophilicity and nucleophilicity indices [8]. The most favorable bond formation occurs between the most electrophilic copper center and the most nucleophilic nitrogen of m-PEG3-Azide, followed by intramolecular cyclization to form the 1,4-triazole product [8].

SPAAC reactions show variable regioselectivity depending on the cyclooctyne structure and reaction conditions [20] [26]. Simple cyclooctynes may produce mixtures of 1,4- and 1,5-regioisomers, though 1,4-products often predominate [20]. Electronically activated cyclooctynes, particularly those bearing electron-withdrawing substituents, show enhanced 1,4-selectivity through electronic directing effects [20].

Stereoselectivity in click chemistry reactions with m-PEG3-Azide primarily concerns the configuration around newly formed chiral centers adjacent to the triazole ring [30]. Enantioselective CuAAC (E-CuAAC) has been achieved through kinetic resolution using chiral copper catalysts [30]. Selectivity factors of up to 8 have been reported for suitable substrates, though this remains an area of active development [30].

The conformational preferences of PEG chains can influence the stereochemical outcome of click reactions [30]. The flexible nature of the PEG backbone allows adoption of conformations that minimize steric interactions during the cycloaddition process [30]. This conformational flexibility generally favors high-yielding reactions but may complicate stereochemical control in cases where specific configurations are desired [30].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.